Product packaging for (4-Bromobenzyl)hydrazine dihydrochloride(Cat. No.:CAS No. 1260812-19-8)

(4-Bromobenzyl)hydrazine dihydrochloride

Cat. No.: B2404801
CAS No.: 1260812-19-8
M. Wt: 273.98
InChI Key: WLTFIVDFMPPUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Hydrazine (B178648) and Halobenzylhydrazine Chemistry

Hydrazine (N₂H₄) is a highly reactive and versatile chemical compound, serving as a foundational molecule for a vast array of derivatives. wikipedia.org These derivatives are broadly categorized based on the substitution pattern on the nitrogen atoms. Benzylhydrazines, such as the parent compound of the title molecule, are characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom of hydrazine. This is distinct from phenylhydrazines, where the benzene ring is directly attached to a nitrogen atom. This structural difference significantly influences the chemical reactivity and properties of the molecule.

The presence of a halogen atom, in this case, bromine, on the benzyl group further modifies the electronic properties of the molecule. The bromine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the hydrazine moiety. Halogenated benzylhydrazines are a subset of halobenzylhydrazines, which are explored for their utility in synthesizing complex organic molecules. The dihydrochloride (B599025) form indicates that the basic hydrazine moiety has been treated with hydrochloric acid to form a stable, water-soluble salt, which is a common practice for handling and storing reactive hydrazine compounds.

Significance of Hydrazine Derivatives in Synthetic Organic Chemistry

Hydrazine and its derivatives are fundamental reagents in synthetic organic chemistry, prized for their role in the construction of a wide variety of molecular architectures, particularly nitrogen-containing heterocyclic compounds. iscientific.orgresearchgate.net These heterocyclic scaffolds are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. nih.govijcrt.org

The versatility of hydrazine derivatives stems from the reactive N-N single bond and the nucleophilic nitrogen atoms. They are key precursors in the synthesis of numerous important classes of compounds, including:

Pyrazoles and Pyridazines: Hydrazines are essential for the synthesis of these six-membered heterocyclic rings, which are core structures in many pharmaceutical agents. ijcrt.org

Indoles: The Fischer indole (B1671886) synthesis, a classic and widely used method for synthesizing indoles, often utilizes arylhydrazines as starting materials.

Hydrazones: The condensation reaction between hydrazines and carbonyl compounds (aldehydes and ketones) yields hydrazones. mdpi.com These are stable intermediates that can be further modified or can themselves exhibit biological activity. nih.gov Hydrazones are also crucial intermediates in the Wolff-Kishner reduction, a method for converting a carbonyl group to a methylene (B1212753) group. wikipedia.org

Bioactive Molecules: A multitude of compounds with diverse pharmacological activities, such as antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties, incorporate the hydrazide or hydrazone motif. nih.govmdpi.com

The ability to introduce a nitrogen-nitrogen bond into a molecule opens up a plethora of synthetic possibilities, making hydrazine derivatives indispensable tools for organic chemists. researchgate.net

Research Scope and Objectives for (4-Bromobenzyl)hydrazine Dihydrochloride Studies

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for investigation. The primary research objective would be to explore its utility as a synthon for novel organic compounds.

Key research areas could include:

Synthesis of Novel Heterocyclic Compounds: A primary focus would be its use in synthesizing new pyrazole (B372694), pyridazine, and other nitrogen-containing heterocyclic systems. The bromo-benzyl moiety would introduce a specific substitution pattern that could be further functionalized.

Development of Bioactive Molecules: Given the prevalence of hydrazine derivatives in medicinal chemistry, this compound could be used as a starting material to generate libraries of new compounds for screening against various biological targets. The presence of the bromine atom allows for potential modification via cross-coupling reactions, further diversifying the accessible molecular structures.

Materials Science Applications: The aromatic and halogenated nature of the molecule could be exploited in the synthesis of novel organic materials with specific electronic or photophysical properties. cymitquimica.com

The initial objectives for studying this compound would involve characterizing its physical and chemical properties in detail and exploring its reactivity in a range of fundamental organic transformations.

Chemical Data

Detailed experimental data for this compound is scarce in the available literature. However, data for the parent free base, (4-Bromobenzyl)hydrazine, is available and provides a basis for understanding its chemical nature.

Table 1: Properties of (4-Bromobenzyl)hydrazine

PropertyValue
CAS Number 45811-94-7 bldpharm.com
Molecular Formula C₇H₉BrN₂ bldpharm.com
Molecular Weight 201.06 g/mol bldpharm.com
Appearance No data available
Melting Point No data available
Boiling Point No data available

For comparative purposes, the properties of the isomeric compound, 4-Bromophenylhydrazine hydrochloride, are presented below. It is important to note that this is a different compound with the bromine and hydrazine groups attached directly to the aromatic ring.

Table 2: Properties of 4-Bromophenylhydrazine hydrochloride

PropertyValue
CAS Number 622-88-8
Molecular Formula C₆H₈BrClN₂ nih.gov
Molecular Weight 223.50 g/mol nih.gov
Appearance White to light brown crystalline powder
Melting Point 220-230 °C (decomposes)
Solubility Soluble in water

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrCl2N2 B2404801 (4-Bromobenzyl)hydrazine dihydrochloride CAS No. 1260812-19-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTFIVDFMPPUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways

Nucleophilic Reactivity of the Hydrazine (B178648) Functional Group

The hydrazine moiety (-NH-NH₂) is characterized by the presence of lone pairs of electrons on the nitrogen atoms, rendering it strongly nucleophilic. This reactivity is central to many of its derivatization pathways.

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.orgresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.govresearchgate.net The general mechanism for this acid-catalyzed reaction is a well-established process in organic chemistry.

The reaction of (4-Bromobenzyl)hydrazine with various carbonyl compounds yields a series of (4-Bromobenzyl)hydrazones. These derivatives are often stable, crystalline solids and serve as crucial intermediates for further synthetic transformations, particularly in the synthesis of heterocyclic compounds. nih.gov The formation of hydrazones is a high-yield and straightforward method, typically carried out by heating the hydrazine and the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.gov

Carbonyl ReactantProduct HydrazoneTypical Reaction Conditions
Benzaldehyde (B42025)N'-(4-bromobenzyl)benzohydrazonamideEthanol, Reflux
Acetophenone1-phenylethan-1-one 2-(4-bromobenzyl)hydrazoneAcetic Acid, Room Temperature
4-NitrobenzaldehydeN'-(4-bromobenzyl)-4-nitrobenzohydrazonamideEthanol, Reflux
Pyridine-4-carbaldehyde4-((2-(4-bromobenzyl)hydrazono)methyl)pyridine1,4-Dioxane, Heating

This table presents illustrative examples of hydrazone formation reactions.

The nucleophilic nature of the hydrazine group also allows it to react readily with electrophilic acylating and sulfonylating agents such as acyl halides and sulfonyl halides.

Acylation: Reaction with an acyl halide (e.g., benzoyl chloride) results in the formation of an N-acyl-N'-(4-bromobenzyl)hydrazine, also known as a hydrazide. wustl.edunih.gov This reaction typically proceeds by nucleophilic acyl substitution, where the hydrazine displaces the halide from the acyl halide. The reaction can be controlled to achieve mono-acylation, and further acylation can lead to diacyl derivatives under specific conditions. wustl.edu These hydrazide derivatives are important precursors in various synthetic applications.

Sulfonylation: Similarly, (4-Bromobenzyl)hydrazine can react with sulfonyl halides (e.g., p-toluenesulfonyl chloride) to yield N-sulfonyl-N'-(4-bromobenzyl)hydrazines. The resulting sulfonated hydrazones are versatile intermediates in organic synthesis. thieme-connect.de The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl halide.

Reactivity of the Bromine Moiety on the Benzyl (B1604629) Ring

The bromine atom attached to the benzyl ring provides a second reactive handle on the molecule, primarily for carbon-carbon and carbon-heteroatom bond-forming reactions.

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. wikipedia.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a prominent example. nih.govorganic-chemistry.org In this context, the 4-bromobenzyl moiety can be coupled with various aryl or vinyl boronic acids or their esters to form diarylmethanes and related structures. mdpi.comnih.gov

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the (4-Bromobenzyl)hydrazine derivative.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org

This methodology offers a powerful route to elaborate the molecular structure, allowing for the introduction of diverse substituents at the 4-position of the benzyl ring. mdpi.comnih.gov

Coupling PartnerCatalyst SystemProduct Type
Phenylboronic acidPd(PPh₃)₄ / BaseDiphenylmethane derivative
4-Methoxyphenylboronic acidPdCl₂(dppf) / Base4-Methoxy-diphenylmethane derivative
Thiophene-2-boronic acidPd(0) catalyst / BaseThienyl-phenylmethane derivative
Vinylboronic acidPd(0) catalyst / BaseStyrene derivative

This table illustrates potential Suzuki coupling reactions involving a 4-bromobenzyl substrate.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the benzene (B151609) ring is generally challenging under standard conditions. libretexts.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The benzylhydrazine (B1204620) group is not a sufficiently strong electron-withdrawing group to activate the ring for this type of substitution.

Therefore, displacing the bromine with common nucleophiles via the addition-elimination SNAr pathway would require harsh reaction conditions. youtube.com Alternative mechanisms, such as those involving benzyne (B1209423) intermediates generated under the influence of extremely strong bases (e.g., NaNH₂), could theoretically lead to substitution, but these are less common and may result in a mixture of products. youtube.comyoutube.com

Cyclization Reactions and Heterocycle Formation

(4-Bromobenzyl)hydrazine and its derivatives, especially the hydrazones formed from condensation reactions, are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The hydrazine unit provides two adjacent nitrogen atoms that can be incorporated into a ring system.

For instance, hydrazones derived from (4-Bromobenzyl)hydrazine can undergo cyclization reactions with various reagents to form five- or six-membered heterocycles.

Pyrazoles: Reaction of a hydrazone derived from a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound can lead to the formation of pyrazole (B372694) rings. mdpi.com

1,3,4-Oxadiazoles: Acylhydrazones (hydrazides) can be cyclized, often through dehydration with reagents like acetic anhydride, to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Pyridazines and other poly-aza heterocycles: Condensation with dicarbonyl compounds or their equivalents can be used to construct six-membered rings like pyridazines. stackexchange.com

These cyclization strategies are fundamental in medicinal chemistry for creating libraries of compounds with potential biological activity. nih.govfrontiersin.org

Synthesis of Pyrazolines and Related Heterocycles

The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a classical and widely employed method for the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles. (4-Bromobenzyl)hydrazine can be utilized in these reactions, typically following its release from the dihydrochloride (B599025) salt form by treatment with a base.

One of the most common routes involves the condensation of (4-Bromobenzyl)hydrazine with chalcones (1,3-diaryl-2-propen-1-ones). The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the dihydropyrazole ring, commonly known as a pyrazoline. The reaction conditions can vary, often involving refluxing the reactants in a suitable solvent such as ethanol or acetic acid. revistabionatura.org Substituted 2-pyrazolines have been synthesized from α,β-unsaturated ketones and various hydrazine derivatives, including phenyl hydrazine hydrochloride, in the presence of a base like sodium acetate (B1210297). nih.gov

The general reaction scheme is as follows: (4-Bromobenzyl)hydrazine + Substituted Chalcone → 1-(4-Bromobenzyl)-3,5-diaryl-2-pyrazoline

This pathway allows for the introduction of diverse substituents on the pyrazoline ring based on the structure of the starting chalcone. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions. organic-chemistry.orgorganic-chemistry.org Subsequent in situ oxidation can lead to the corresponding pyrazole. organic-chemistry.org

Formation of Indazoles via Intramolecular Amination

(4-Bromobenzyl)hydrazine is a key precursor for the synthesis of more complex hydrazine derivatives, such as N-aryl-N-(o-bromobenzyl)hydrazines. These intermediates are particularly valuable for the construction of indazole ring systems. The synthesis of 2-aryl-2H-indazoles can be achieved through a palladium-catalyzed intramolecular amination reaction of these N-aryl-N-(o-bromobenzyl)hydrazines. researchgate.net

This synthetic strategy involves the formation of a carbon-nitrogen bond within the molecule to close the five-membered heterocyclic ring. A variety of palladium catalysts and ligands can be employed, with the combination of Pd(OAc)₂ (palladium(II) acetate), dppf (1,1'-bis(diphenylphosphino)ferrocene), and a base like t-BuONa (sodium tert-butoxide) proving effective. researchgate.net This method is applicable to a wide range of substrates, accommodating both electron-donating and electron-withdrawing substituents on the aryl rings. researchgate.net Transition metal-catalyzed intramolecular amination represents a significant improvement in the synthesis of 1H-indazoles, offering better substrate scope and milder reaction conditions compared to older methods. nih.govbeilstein-journals.org

The general transformation is depicted below: N-aryl-N-(o-bromobenzyl)hydrazine → 2-Aryl-2H-indazole

This reaction is a powerful tool for creating the 2H-indazole scaffold, which has been historically less studied than its 1H-indazole counterpart due to synthetic challenges. researchgate.net

Synthesis of Benzothiazole (B30560) Ligands

While direct reaction of (4-bromobenzyl)hydrazine dihydrochloride to form benzothiazoles is less common, the hydrazine moiety is instrumental in creating precursors for benzothiazole-containing ligands. Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are widely used in coordination chemistry. researchgate.net

A plausible synthetic route involves the initial reaction of (4-bromobenzyl)hydrazine with a suitably substituted benzaldehyde or ketone that already contains a benzothiazole core. For instance, reacting (4-bromobenzyl)hydrazine with a 2-formylbenzothiazole derivative would yield the corresponding (4-bromobenzyl)hydrazone of the benzothiazole aldehyde.

Alternatively, hydrazine derivatives are used to synthesize benzothiazole acylhydrazones, which have been investigated for their biological activities. nih.govnih.gov A typical synthesis involves reacting a benzothiazole-containing ester with hydrazine hydrate (B1144303) to form a hydrazide, which is then condensed with an aldehyde to produce the final acylhydrazone. nih.govnih.gov By analogy, (4-bromobenzyl)hydrazine could be used in place of hydrazine hydrate to generate N'-(4-bromobenzyl) substituted benzothiazole acetohydrazides. These molecules can act as chelating ligands for various metal ions. researchgate.net

Ring Closure Reactions with Chalcones

As introduced in section 3.3.1, the reaction of (4-bromobenzyl)hydrazine with chalcones is a primary method for synthesizing substituted pyrazolines. Chalcones are α,β-unsaturated ketones with two aromatic rings, which serve as ideal electrophilic partners for the nucleophilic hydrazine. researchgate.net

The reaction is a cyclocondensation that typically proceeds in the presence of an acid or base catalyst. For example, the reaction of chalcones with hydrazine hydrate in ethanol containing a catalytic amount of acetic acid is a common procedure to afford pyrazolines. revistabionatura.org Using this compound would first require neutralization to free the hydrazine, which would then react with the chalcone.

The versatility of this reaction is a key feature. By selecting different substituted chalcones, a library of pyrazoline derivatives can be synthesized, each bearing the 1-(4-bromobenzyl) substituent and varying aryl groups at positions 3 and 5 of the pyrazoline ring. nih.gov

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For (4-Bromobenzyl)hydrazine dihydrochloride (B599025), both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy:

The proton NMR spectrum of a substituted benzylhydrazine (B1204620), such as the free base (4-bromobenzyl)hydrazine, provides characteristic signals for the aromatic and benzylic protons. In the dihydrochloride salt, the protonation of the hydrazine (B178648) nitrogen atoms leads to the formation of a hydrazinium (B103819) ion (-CH₂-NH₂⁺-NH₃⁺), which significantly influences the chemical shifts of adjacent protons. The electron-withdrawing effect of the positively charged nitrogen atoms will cause a downfield shift of the benzylic protons (H-7). The protons on the nitrogen atoms will appear as broad signals, and their chemical shift can be highly dependent on the solvent and concentration.

The aromatic protons (H-2, H-3, H-5, H-6) form an AA'BB' system, typical for a 1,4-disubstituted benzene (B151609) ring. The bromine atom's electronic effects and the benzyl-hydrazinium group influence their chemical shifts.

Expected ¹H NMR Data for (4-Bromobenzyl)hydrazine Dihydrochloride:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (H-2, H-6)7.50 - 7.70Doublet~8.0 - 9.0
Aromatic (H-3, H-5)7.30 - 7.50Doublet~8.0 - 9.0
Benzylic (H-7)~4.0 - 4.5Singlet-
Hydrazinium (NH₂⁺, NH₃⁺)Broad, variableSinglet (broad)-

Note: The chemical shifts are estimations based on analogous structures and are typically recorded in a solvent like DMSO-d₆.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The benzylic carbon (C-7) will be shifted downfield due to the attachment of the electron-withdrawing hydrazinium group. The carbon atom attached to the bromine (C-4) will have a characteristic chemical shift, and the other aromatic carbons (C-1, C-2, C-3, C-5, C-6) will have shifts typical for a substituted benzene ring.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (δ, ppm)
C-1~135 - 140
C-2, C-6~130 - 135
C-3, C-5~128 - 132
C-4~120 - 125
C-7~50 - 55

Note: These are predicted chemical shift ranges based on known substituent effects and data from similar compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-Br bond, and the hydrazinium ion.

The N-H stretching vibrations of the -NH₂⁺ and -NH₃⁺ groups in the hydrazinium ion are expected to appear as a broad band in the region of 3200-2600 cm⁻¹. The N-H bending vibrations will also be present in the fingerprint region. The C-H stretching vibrations of the aromatic ring and the benzylic CH₂ group will be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower wavenumber region of the spectrum, typically below 800 cm⁻¹.

Expected IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Hydrazinium)3200 - 2600Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Benzylic)2900 - 2800Medium
N-H Bend (Hydrazinium)~1600 - 1500Medium
C=C Stretch (Aromatic)~1600, 1480Medium to Strong
C-Br Stretch< 800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to the loss of the two HCl molecules, and the resulting mass spectrum would be that of the free base, (4-bromobenzyl)hydrazine.

The molecular ion peak [M]⁺ for the free base would be expected at m/z corresponding to the molecular weight of C₇H₉BrN₂. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

The most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-bromobenzyl cation (m/z 169/171). Another possible fragmentation is the loss of the NH₂ group to form the [M-16]⁺ ion.

Expected Fragmentation Pattern for (4-Bromobenzyl)hydrazine:

m/zFragment Ion
200/202[C₇H₉⁷⁹/⁸¹BrN₂]⁺ (Molecular Ion)
169/171[C₇H₆⁷⁹/⁸¹Br]⁺ (4-Bromotropylium or 4-Bromobenzyl cation)
90[C₇H₆]⁺ (Tropylium cation, from loss of Br)

X-ray Crystallography for Solid-State Structural Determination

Hypothetical Crystallographic Parameters:

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond Lengths (Å)C-Br: ~1.90, C-N: ~1.50, N-N: ~1.45
Key Bond Angles (°)C-C-C (aromatic): ~120, C-N-N: ~109.5
Intermolecular InteractionsN-H···Cl hydrogen bonds

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the molecular geometry and electronic structure of compounds. For molecules like (4-Bromobenzyl)hydrazine dihydrochloride (B599025), DFT calculations, often employing basis sets such as B3LYP/6-31G(d), are used to determine the most stable three-dimensional arrangement of atoms.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzylhydrazine (B1204620) Derivative (Calculated via DFT)

Parameter Value
Bond Length (N-N) 1.452 Å
Bond Length (C-Br) 1.905 Å
Bond Angle (C-N-N) 112.5°

Note: The data in this table is illustrative for a substituted benzylhydrazine derivative and not specific to (4-Bromobenzyl)hydrazine dihydrochloride, as specific experimental or computational data was not available in the searched literature.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

For this compound, the MEP map would highlight regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The regions of negative potential, indicative of electron-rich areas, are generally located around the electronegative atoms, such as the nitrogen atoms of the hydrazine (B178648) group and the bromine atom. These sites are susceptible to electrophilic attack. Conversely, the regions of positive potential, which are electron-deficient, are typically found around the hydrogen atoms, particularly those of the hydrazinium (B103819) ion in the dihydrochloride salt. These areas are prone to nucleophilic attack.

This analysis is crucial for understanding how the molecule interacts with other chemical species and plays a significant role in predicting intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis provides critical information about the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity.

For substituted benzylhydrazine derivatives, the HOMO is often localized on the hydrazine moiety and the phenyl ring, while the LUMO may be distributed over the benzyl (B1604629) group. The presence of the electron-withdrawing bromine atom can influence the energies of these orbitals and thus modulate the reactivity of the molecule.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Benzylhydrazine Derivative

Parameter Energy (eV)
HOMO Energy -6.54
LUMO Energy -1.23

Note: The data in this table is illustrative for a substituted benzylhydrazine derivative and not specific to this compound.

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of various close contacts between neighboring molecules.

These studies are essential for understanding the forces that govern the crystal structure and for explaining the physical properties of the solid state, such as melting point and solubility. The analysis can highlight the importance of specific interactions in stabilizing the crystal lattice.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial for identifying the most stable conformers.

Energy minimization studies, often performed using DFT or other computational methods, are used to calculate the potential energy of the molecule as a function of its geometry. By systematically rotating the bonds, a potential energy surface can be generated, and the low-energy conformers (local and global minima) can be identified.

For benzylhydrazine derivatives, the orientation of the benzyl group relative to the hydrazine moiety is a key conformational feature. The most stable conformation is the one that minimizes steric hindrance and maximizes stabilizing interactions, such as intramolecular hydrogen bonding. Understanding the conformational preferences of this compound is important for predicting its shape and how it might interact with other molecules.

Role As a Chemical Intermediate in Complex Organic Synthesis

Precursor for Pharmacologically Relevant Compounds

Hydrazine (B178648) derivatives are fundamental scaffolds in medicinal chemistry, contributing to the development of numerous therapeutic agents. iscientific.orgresearchgate.neteosmedchem.com Their utility spans a wide range of applications, including treatments for tuberculosis, hypertension, and neurological disorders. researchgate.net Substituted benzylhydrazines, in particular, have been identified as potent monoamine oxidase (MAO) inhibitors, a class of drugs used in the treatment of depression and Parkinson's disease. nih.gov

The (4-bromobenzyl)hydrazine core can be incorporated into various heterocyclic structures known for their biological activity. Through condensation reactions with appropriate precursors, it enables the synthesis of compounds such as:

Pyrazoles and Pyrazolones: These are core structures in many pharmaceuticals, including the well-known anti-inflammatory drug Celecoxib. eosmedchem.com

Triazines and Oxadiazines: These heterocycles are synthesized from hydrazide-hydrazone intermediates and have shown promise in antitumor research. nih.gov

Indazoles: Formed via coupling reactions, these compounds are investigated for various therapeutic applications. organic-chemistry.org

The versatility of the hydrazine functional group allows for its derivatization into a multitude of pharmacologically active classes, as detailed in the table below.

Class of CompoundTherapeutic Area/Activity
Substituted BenzylhydrazinesMonoamine Oxidase Inhibitors (e.g., Antidepressants) nih.gov
Hydrazide-HydrazonesAnticancer, Anti-HIV nih.gov
Aza-peptidesAntiviral (Hepatitis, AIDS, SARS) researchgate.net
Isoniazid AnaloguesAntituberculosis researchgate.net
Pyrazole (B372694) DerivativesAnti-inflammatory eosmedchem.com
Indole-based HydrazidesAnti-inflammatory iscientific.org

Building Block for Agrochemicals

In the field of agricultural science, hydrazine derivatives are crucial for creating new pesticides with high efficacy and selectivity. eosmedchem.com The structural motif of (4-bromobenzyl)hydrazine can be found in several classes of potent agrochemicals, particularly insecticides and fungicides.

One of the most significant classes is the diacylhydrazines , which act as insect growth regulators. nih.gov These compounds, including the first commercial diacylhydrazine insecticide, Tebufenozide, mimic the action of the insect molting hormone and are highly selective for lepidopteran pests. nih.gov The synthesis of diacylhydrazine derivatives often involves the acylation of a substituted hydrazine, highlighting the potential role of (4-bromobenzyl)hydrazine as a starting material for novel insecticides. nih.govmdpi.com

Furthermore, thiazolyl hydrazine derivatives have been synthesized and evaluated for their antifungal activity against various plant pathogens. semanticscholar.org Research has shown that novel compounds from this class exhibit good to excellent activity against phytopathogenic strains like Botryosphaeria dothidea and Gibberella sanbinetti. semanticscholar.org The synthesis involves a condensation reaction between a thiazole (B1198619) carboxylic acid and a substituted phenylhydrazine (B124118), a pathway where (4-bromobenzyl)hydrazine could serve as a key reactant. semanticscholar.org

Application in Materials Science (e.g., polymers, dyestuffs, antioxidants)

The unique chemical properties of (4-bromobenzyl)hydrazine and its derivatives make them valuable in materials science. Hydrazine derivatives are utilized as precursors and catalysts in the polymer industry and are integral to the synthesis of dyes. eosmedchem.com

Polymers: Hydrazine's ability to undergo condensation and substitution reactions is exploited in polymer synthesis. For instance, bishydrazino s-triazine derivatives can be condensed with aldehydes like terephthaldehyde to create new polymers. mdpi.com These polymers have been investigated for their thermal stability and potential as flame-retardant materials. mdpi.com Additionally, the synthesis of hydrazine-responsive block copolymer nanoparticles has been achieved using monomers containing a benzyl (B1604629) group, demonstrating the utility of this structure in creating advanced, functional polymers. rsc.org The bromoaryl group present in (4-bromobenzyl)hydrazine can also be incorporated into the side chains of π-conjugated polymers. rsc.org

Dyestuffs: Phenylhydrazine and its derivatives are key starting materials for various dyes, including pyrazolone (B3327878) and indole-based colorants. google.com

Antioxidants: Many hydrazine and hydrazone derivatives have been investigated for their ability to neutralize free radicals and reduce oxidative stress. iscientific.orgmdpi.com Studies on hydrazinobenzoic acid derivatives have shown that the hydrazine core is a major contributor to antioxidant activity. nih.govresearchgate.net Derivatives are tested using various in vitro assays, such as DPPH and ABTS radical scavenging methods, with many compounds showing antioxidant properties comparable to standards like butylated hydroxylanisole (BHA). nih.govresearchgate.net The (4-bromobenzyl)hydrazine scaffold is a candidate for the development of new antioxidant compounds. researchgate.net

Specific Syntheses Utilizing (4-Bromobenzyl)hydrazine Dihydrochloride (B599025) or Closely Related Derivatives

Preparation of Acylsulfonamides and Acylsulfamides

Acylsulfonamides are fundamental structures in pharmaceutical development due to their wide range of biological activities and their role as bioisosteres of carboxylic acids. nih.gov The synthesis of these compounds, along with the related sulfonylhydrazides, often involves the reaction of a hydrazine derivative with a sulfonyl chloride. google.com

A common and direct method involves the reaction of a sulfonyl chloride with a hydrazine derivative, such as (4-bromobenzyl)hydrazine, in the presence of a base to neutralize the hydrochloric acid formed during the reaction. google.com More recent, eco-friendly protocols have been developed for the synthesis of sulfonylhydrazones in water from sulfonyl chlorides, hydrazine hydrate (B1144303), and vinyl azides. lookchem.com Another approach involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NCS or NBS) to generate sulfonyl chlorides or bromides in situ, which can then be reacted with various nucleophiles. mdpi.comresearchgate.net

The table below summarizes various synthetic strategies for preparing sulfonyl hydrazides and related compounds.

MethodReactantsKey Features
Classical Synthesis Organic Sulfonyl Chloride + HydrazineRequires a base (e.g., sodium hydroxide) to neutralize HCl byproduct. google.com
N-Acylation Sulfonamides + N-acylbenzotriazolesEffective for acylating sulfonamides; avoids the use of less stable acyl chlorides. researchgate.net
From Sulfonyl Hydrazides Sulfonyl Hydrazide + N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)A simple and rapid method to generate sulfonyl halides for further derivatization. mdpi.comresearchgate.net
Photocatalytic S–N Coupling Sodium Organosulfinate + Hydroxamic AcidTransition-metal-free approach for synthesizing acylsulfonamides under mild conditions. nih.gov
One-Pot Aqueous Synthesis Sulfonyl Chloride + Hydrazine Hydrate + Vinyl AzideAn eco-friendly protocol performed in water to produce sulfonylhydrazones. lookchem.com

Synthesis of Benzocyclobutenedione Mono(4-bromophenylhydrazone)

Derivatization for Advanced Functional Materials

The derivatization of (4-bromobenzyl)hydrazine provides a pathway to advanced functional materials, leveraging both the reactivity of the hydrazine group and the properties imparted by the bromo-benzyl moiety. The hydrazine functional group is a key component in the development of chemical hydrogen storage materials, such as hydrazine borane (B79455) (N₂H₄BH₃), which are valued for their high hydrogen density. rsc.orgmdpi.com This highlights the potential of hydrazine derivatives in the field of energy storage.

In polymer science, the benzylhydrazine (B1204620) structure can be incorporated into polymer backbones or side chains to create materials with specific functionalities. For example, polymers containing hydrazine groups can be designed to be responsive to certain chemical stimuli. rsc.org The synthesis of poly(diacylhydrazine) through oxidative coupling polymerization of dihydrazide monomers is another route to creating novel polymers, where the properties can be tuned by the choice of the monomer backbone. mdpi.com The presence of the 4-bromobenzyl group offers a site for post-polymerization modification via cross-coupling reactions, allowing for the attachment of other functional groups to tailor the material's electronic or optical properties.

Analytical Methodologies for Purity and Reaction Monitoring

Chromatographic Techniques (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic methods are powerful tools for separating (4-Bromobenzyl)hydrazine dihydrochloride (B599025) from starting materials, byproducts, and other impurities. The choice of technique depends on the scale and goal of the analysis, from rapid reaction monitoring to bulk purification.

Thin-Layer Chromatography (TLC): TLC is a swift and effective qualitative technique used to monitor the progress of a chemical reaction by observing the appearance of the product spot and the disappearance of reactant spots. For substituted hydrazine (B178648) compounds, silica (B1680970) gel is commonly used as the stationary phase. A developing solvent system, or eluent, is chosen to achieve clear separation between the compound of interest and other components in the mixture. The polarity of the eluent is critical and is often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or methanol). Due to the polar nature of the dihydrochloride salt, a more polar solvent system is typically required. Visualization of the spots on the TLC plate can be achieved under UV light, as the bromobenzyl group is UV-active, or by using chemical staining agents that react with the hydrazine functional group.

Column Chromatography: For the purification of larger quantities of (4-Bromobenzyl)hydrazine dihydrochloride, column chromatography is the preferred method. This technique operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase, typically silica gel, and the crude sample mixture is loaded onto the top. The eluent is then passed through the column, and the separated components are collected in fractions as they exit the column. The polarity of the solvent system is often optimized using TLC prior to running the column. For polar compounds like hydrazine salts, gradient elution, where the polarity of the solvent is gradually increased during the separation, can be particularly effective.

Table 1: Typical Parameters for Chromatographic Analysis of Benzylhydrazine (B1204620) Derivatives

Parameter Thin-Layer Chromatography (TLC) Column Chromatography
Stationary Phase Silica gel 60 F254 Silica gel (230-400 mesh)
Mobile Phase (Eluent) Mixture of ethyl acetate and methanol (B129727) Gradient of hexane/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol
Application Reaction monitoring, purity checks Preparative purification

| Visualization | UV lamp (254 nm), chemical stains (e.g., ninhydrin) | Fraction analysis by TLC |

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly UV-Visible spectroscopy, are valuable for the quantitative analysis of this compound. This technique relies on the principle that molecules absorb light at specific wavelengths. The presence of the aromatic bromobenzyl group in the molecule results in a characteristic UV absorption spectrum.

A common approach for the spectrophotometric determination of hydrazines involves a derivatization reaction to produce a highly colored product (a chromophore) that absorbs strongly in the visible region of the spectrum. A widely used derivatizing agent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with the hydrazine moiety to form a yellow azine derivative (a hydrazone). This product exhibits a maximum absorbance (λmax) typically in the range of 450-460 nm. researchgate.netresearchgate.net

The intensity of the absorbance at this wavelength is directly proportional to the concentration of the hydrazine derivative, following the Beer-Lambert law. This relationship allows for the creation of a calibration curve using standards of known concentration, which can then be used to determine the concentration of this compound in unknown samples. This method is noted for its sensitivity and is applicable for determining low concentrations of the compound. researchgate.net

Table 2: Spectrophotometric Determination of Hydrazines via Derivatization

Parameter Description
Principle Reaction with a chromogenic agent to form a colored product.
Typical Reagent p-Dimethylaminobenzaldehyde (p-DAB)
Product Formed Hydrazone (Azine derivative)
Wavelength of Max. Absorbance (λmax) Approx. 458 nm researchgate.netresearchgate.net
Quantitative Law Beer-Lambert Law

| Application | Quantitative determination of concentration in solution. |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This method provides a crucial verification of the compound's empirical formula and, by extension, its molecular formula and purity.

For this compound, with the molecular formula C₇H₉BrN₂ · 2HCl (or C₇H₁₁BrCl₂N₂), the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. An experimental analysis of a purified sample should yield elemental percentages that are in close agreement with these theoretical values, typically within a ±0.4% tolerance. A significant deviation between the experimental and theoretical values would suggest the presence of impurities or that the incorrect compound has been synthesized.

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₁BrCl₂N₂)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 7 84.07 31.87%
Hydrogen H 1.01 11 11.11 4.21%
Bromine Br 79.90 1 79.90 30.28%
Chlorine Cl 35.45 2 70.90 26.87%
Nitrogen N 14.01 2 28.02 10.62%

| Total | | | | 263.98 | 100.00% |

Future Directions and Emerging Research Avenues for 4 Bromobenzyl Hydrazine Dihydrochloride

The chemical compound (4-Bromobenzyl)hydrazine dihydrochloride (B599025), while a specific entity, stands as a representative molecule for a broader class of substituted benzylhydrazines. Its bifunctional nature, featuring a reactive hydrazine (B178648) group and a versatile brominated aromatic ring, opens up numerous possibilities for future research. The exploration of this compound and its analogs is poised to advance various fields, from synthetic methodology to computational chemistry. This article delves into the prospective research directions centered on this molecule, focusing on novel synthesis, derivatization, computational modeling, and catalytic transformations.

Q & A

Q. What are the optimal conditions for synthesizing (4-Bromobenzyl)hydrazine dihydrochloride with high yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation of 4-bromobenzyl chloride with hydrazine hydrate in a polar solvent (e.g., ethanol or isopropyl alcohol) under reflux. Key parameters include:
  • Molar Ratio : A 1:1.2 molar ratio of 4-bromobenzyl chloride to hydrazine hydrate ensures minimal side products.
  • Temperature : Maintain 70–80°C during reflux to accelerate reaction kinetics while avoiding decomposition .
  • Acidification : Post-reaction, hydrochloric acid is added to precipitate the dihydrochloride salt. Purification via recrystallization (e.g., ethanol/water mixture) enhances purity. Reference procedures for similar hydrazine derivatives suggest yields >85% under optimized conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Detect hydrazine derivatives at 458 nm using p-dimethylaminobenzaldehyde (DMAB) as a derivatizing agent in acidic ethanol .
  • X-ray Crystallography : Resolve crystal structure to confirm the bromobenzyl group’s spatial orientation and hydrogen-bonding patterns (e.g., compare with hydrazide derivatives in [1]).
  • NMR : Use 1^1H and 13^{13}C NMR to verify the absence of unreacted starting materials. The bromine atom induces distinct deshielding in aromatic protons .

Q. How does the bromine substituent influence the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : The bromine atom increases hydrophobicity, making the compound sparingly soluble in water but soluble in DMSO or ethanol. Solubility tests should be conducted at 25°C using a saturation equilibrium method .
  • Stability : Store at 4°C in anhydrous conditions to prevent hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, indicating stability under standard lab handling .

Advanced Research Questions

Q. How can computational methods predict the catalytic role of this compound in ring-opening metathesis reactions?

  • Methodological Answer :
  • DFT Calculations : Model the reaction pathway using density functional theory (DFT) to identify transition states and activation energies. Studies on [2.2.1]-hydrazine catalysts suggest that bromine’s electron-withdrawing effect lowers the energy barrier for cycloreversion steps .
  • Experimental Validation : Compare predicted kinetics with experimental rates using GC-MS or 1^1H NMR to monitor substrate conversion. Optimize catalyst loading (e.g., 5–10 mol%) in toluene at 100°C .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity of hydrazine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., replacing bromine with chlorine) and assess minimal inhibitory concentrations (MICs) against Gram-positive/-negative bacteria. Evidence shows 4-bromo derivatives exhibit enhanced activity due to increased lipophilicity .
  • Assay Standardization : Use consistent inoculum sizes (e.g., 1×106^6 CFU/mL) and culture media (e.g., Mueller-Hinton agar) to minimize variability. Contradictions may arise from differences in bacterial strains or incubation times .

Q. How can hydrazine dihydrochloride derivatives be utilized in hydrogen storage systems?

  • Methodological Answer :
  • Catalytic Decomposition : Employ transition-metal catalysts (e.g., Ni or Pt nanoparticles) to decompose the compound into N2\text{N}_2 and H2\text{H}_2. Kinetic studies show optimal H2\text{H}_2 yield (>90%) at 250°C with 0.5 wt% catalyst loading .
  • Purity Considerations : Use gas chromatography to monitor H2\text{H}_2 purity. Hydrazine dihydrochloride’s stability in acidic conditions reduces side reactions compared to free hydrazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.